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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a complex polyphenol natural product, classified as a flavonostilbene,
that has garnered interest within the scientific community for its potential therapeutic
applications, including antimicrobial and antitumor activities.[1] A critical aspect of the
preclinical development of any new chemical entity is the comprehensive evaluation of its
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical
guide provides a detailed in silico prediction and analysis of the ADMET properties of
Sophoraflavanone H, offering valuable insights for researchers and drug development
professionals. Due to the limited availability of direct experimental data for Sophoraflavanone
H, this report leverages established computational models to forecast its pharmacokinetic and
toxicological characteristics. The methodologies and predicted data presented herein serve as
a foundational resource to guide further experimental investigation.

Predicted Physicochemical and ADMET Properties
of Sophoraflavanone H

The ADMET profile of a compound is intrinsically linked to its physicochemical properties. In the
absence of experimental data, in silico tools provide a rapid and valuable means of predicting
these characteristics. The SMILES (Simplified Molecular Input Line Entry System) string for
Sophoraflavanone H, CC(C)=C/Cc1c(O)cc(0)c2C(=0)C--INVALID-LINK--c1cc2--INVALID-
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LINK--clccc(O)ccl)eclec(O)cc(O)cl[2], was used to generate the following ADMET predictions

using a consensus approach from well-established platforms such as SwissADME, pkCSM,

and ADMETlab 2.0.

Physicochemical Properties

Understanding the fundamental physicochemical properties of Sophoraflavanone H is

essential for interpreting its likely ADMET profile. These properties influence its solubility,

permeability, and interactions with biological systems.

Property

Predicted Value

Interpretation

Molecular Formula

C34H3009[2]

Indicates a relatively large and

complex molecule.

Exceeds the typical range for
Lipinski's Rule of Five (<500

Molecular Weight 582.6 g/mol g/mol ), suggesting potential
challenges with oral
bioavailability.

High lipophilicity, suggesting

LogP (Octanol/Water Partition £ 90 good membrane permeability

Coefficient) ' but potentially poor aqueous
solubility.

_ High TPSA, which may limit

Topological Polar Surface Area ) o

158.8 A2 passive diffusion across

(TPSA) _ _
biological membranes.

High number, potentially

Number of Hydrogen Bond ) ]
impacting membrane

Donors .
permeability.

Number of Hydrogen Bond Within a generally acceptable

Acceptors range.

- Predicted to be poorly soluble

Water Solubility (LogS) -6.25

in water.
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ADMET Predictions

The following tables summarize the predicted ADMET properties of Sophoraflavanone H.

Table 1: Absorption

Parameter

Predicted Value

Interpretation

Human Intestinal Absorption

Predicted to have poor

Low absorption from the
(HIA) o
gastrointestinal tract.
N Suggests moderate ability to
Caco-2 Permeability (log ] ) o
Moderate cross the intestinal epithelial
Papp) .
barrier.
Likely to be a substrate of the
bl tein (P-ap) P-gp efflux pump, which would
-glycoprotein (P-
Jyeop ® Yes further limit its intestinal

Substrate

absorption and brain

penetration.

Table 2: Distribution

Parameter

Predicted Value

Interpretation

Suggests extensive distribution

Volume of Distribution (VDss) High . _
into tissues.
) ] Unlikely to cross the blood-
Blood-Brain Barrier (BBB) ) ) o
N Low brain barrier to a significant
Permeability
extent.
Expected to be highly bound to
plasma proteins, which would
Plasma Protein Binding High limit the fraction of free drug

available to exert its

pharmacological effect.
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Table 3: Metabolism

Parameter Predicted Value Interpretation

Potential for drug-drug
CYP450 1A2 Inhibitor Yes interactions with substrates of

this enzyme.

Potential for drug-drug
CYP450 2C9 Inhibitor Yes interactions with substrates of

this enzyme.

Unlikely to inhibit this major

CYP450 2C19 Inhibitor No _

metabolic enzyme.

Potential for drug-drug
CYP450 2D6 Inhibitor Yes interactions with substrates of

this enzyme.

Potential for drug-drug
CYP450 3A4 Inhibitor Yes interactions with substrates of

this major metabolic enzyme.

Table 4: Excretion

Parameter Predicted Value Interpretation

) Suggests a slow rate of
Total Clearance (log ml/min/kg)  Low o
elimination from the body.

Unlikely to be actively secreted
Renal OCT2 Substrate No by the kidneys via this

transporter.

Table 5: Toxicity
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Parameter Predicted Value Interpretation

Predicted to be non-

AMES Toxicity Non-mutagenic )
mutagenic.
hERG I Inhibitor Yes Potential for cardiotoxicity.
Hepatotoxicity Yes Potential for liver toxicity.
) o Unlikely to cause skin
Skin Sensitization No T
sensitization.
LD50 (rat, acute oral) 2.5 g/kg Classified as slightly toxic.

Experimental Protocols for In Silico ADMET
Prediction

The in silico ADMET predictions for Sophoraflavanone H were generated using a combination
of freely available, web-based platforms that employ a variety of computational models. The

general workflow is outlined below.

l. Input of Chemical Structure

The canonical SMILES string for Sophoraflavanone H was obtained from a reliable chemical
database.[2] This string, representing the two-dimensional structure of the molecule, serves as
the primary input for the prediction software.

Il. Selection of In Silico Tools

A consensus approach was employed, utilizing multiple well-validated platforms to provide a
more robust prediction. The selected tools included:

o SwissADME: A popular web-based tool that provides predictions for physicochemical
properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

o pkCSM: A platform that uses graph-based signatures to predict a wide range of
pharmacokinetic and toxicity properties.
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 ADMETIlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET
properties.

lll. Prediction of Physicochemical Properties

The input SMILES string was submitted to the selected platforms. The software calculates
various physicochemical descriptors, including molecular weight, LogP, TPSA, number of
hydrogen bond donors and acceptors, and water solubility. These calculations are typically
based on the topological features of the molecule.

IV. Prediction of ADME Properties

The platforms employ a variety of quantitative structure-activity relationship (QSAR) models
and machine learning algorithms to predict ADME properties. These models are trained on
large datasets of experimentally determined values for a diverse range of compounds. The
predictions for parameters such as human intestinal absorption, Caco-2 permeability, P-gp
substrate affinity, volume of distribution, blood-brain barrier permeability, plasma protein
binding, CYP450 inhibition, and total clearance were obtained.

V. Prediction of Toxicity

Toxicity endpoints were predicted using models that have been trained on data from various
toxicological assays. The predictions for AMES toxicity, hERG inhibition, hepatotoxicity, skin
sensitization, and oral acute toxicity (LD50) were generated.

VI. Data Aggregation and Interpretation

The output from the different platforms was collected and summarized in the tables presented
in this guide. The interpretation of the predicted values is based on established thresholds and
guidelines in the field of drug discovery and development.

Visualization of Key Concepts
Logical Workflow for In Silico ADMET Prediction

The following diagram illustrates the general workflow for performing an in silico ADMET
prediction for a given compound.
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In Silico ADMET Prediction Workflow

Potential Signhaling Pathways Modulated by
Sophoraflavanone H

While direct experimental evidence for the signaling pathways modulated by
Sophoraflavanone H is limited, based on the known activities of structurally related flavonoids
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and stilbenes, several pathways can be hypothesized to be affected. Flavonoids are known to
interact with various protein kinases and signaling cascades, including the mitogen-activated
protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] For instance,
the related compound Sophoraflavanone G has been shown to inhibit TNF-a-induced MMP-9
expression through the ERK1/2, p38, and JNK1/2 signaling pathways. Furthermore,
Sophoraflavanone M has been reported to inhibit the NF-kB and JNK/AP-1 signaling pathways.
[5] The following diagram illustrates these potential interactions.
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Hypothesized Signaling Pathways Modulated by Sophoraflavanone H

Conclusion

This in-depth technical guide provides a comprehensive in silico ADMET prediction and
analysis for Sophoraflavanone H. The predictive data suggests that while Sophoraflavanone

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.expasy.org/resources/swissadme
https://pmc.ncbi.nlm.nih.gov/articles/PMC7346235/
https://www.swissadme.ch/about.php
https://www.benchchem.com/product/b15593411?utm_src=pdf-body-img
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

H possesses some favorable properties, it may also present challenges related to oral
bioavailability, potential for drug-drug interactions, and toxicity. Specifically, its high molecular
weight, poor aqueous solubility, and susceptibility to P-gp efflux may limit its absorption. The
predicted inhibition of several major CYP450 enzymes indicates a need for careful
consideration of co-administered medications. Furthermore, the potential for cardiotoxicity and
hepatotoxicity warrants further investigation.

The provided experimental protocols for in silico prediction offer a roadmap for researchers to
conduct similar analyses on other novel compounds. The hypothesized signaling pathways,
based on the activity of related molecules, provide a starting point for mechanistic studies to
elucidate the biological effects of Sophoraflavanone H. It is imperative that the in silico data
presented in this guide be validated through in vitro and in vivo experimental studies to confirm
the ADMET profile of Sophoraflavanone H and to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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